Cas no 144049-72-9 (b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-)
144049-72-9 structure
Product Name:b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-
Numéro CAS:144049-72-9
Le MF:C24H32O13
Mégawatts:528.503088951111
CID:836749
PubChem ID:15736667
Update Time:2025-04-19
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-
- (1S,4aR,5R,7S,7aS)-1-(β-D-Glucopyranosyloxy)-7-hydroxy-7-methyl-1 ,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-5-yl 4-hydroxy-3,5-dimet hoxybenzoate
- 6-O-SYRINGOYLAJUGOL
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]...
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-y
- 6-O-Phenylsulfonyl-1.2:3.4-di-O-isopropyliden-D-galactopyranose
- 6-O-syringoyl-ajugol
- [ "" ]
- [(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate
- HY-N2728
- 144049-72-9
- -D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
- FS-10360
- AKOS032962435
- CS-0023221
- DA-60532
-
- Piscine à noyau: 1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1
- La clé Inchi: GVBVLPSUZPTMSB-PTKOVHFESA-N
- Sourire: O[C@@]1(C)C[C@H]([C@@H]2C=CO[C@H]([C@H]12)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC(C1C=C(C(=C(C=1)OC)O)OC)=O
Propriétés calculées
- Qualité précise: 528.18400
- Masse isotopique unique: 528.18429107g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 8
- Complexité: 811
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.4
- Surface topologique des pôles: 194Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.5±0.1 g/cm3
- Point d'ébullition: 762.5±60.0 °C at 760 mmHg
- Point d'éclair: 256.4±26.4 °C
- Le PSA: 193.83000
- Le LogP: -0.99160
- Pression de vapeur: 0.0±2.7 mmHg at 25°C
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O30020-5 mg |
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- |
144049-72-9 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3191-1 mg |
6-O-Syringoylajugol |
144049-72-9 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3191-5 mg |
6-O-Syringoylajugol |
144049-72-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN3191-1 mL * 10 mM (in DMSO) |
6-O-Syringoylajugol |
144049-72-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN3191-5mg |
6-O-Syringoylajugol |
144049-72-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AE93426-5mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-10mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 10mg |
$1379.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-25mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 25mg |
$2875.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-50mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-100mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 100mg |
$8405.00 | 2024-04-20 |
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Littérature connexe
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
144049-72-9 (b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-) Produits connexes
- 124168-04-3(b-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy ]-7-methylcyclopenta[c]pyran-1-yl, (1S,4aR,5R,7S,7aS)-)
- 39012-20-9(Picroside II)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fournisseurs recommandés
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot